Product packaging for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate(Cat. No.:CAS No. 39503-52-1)

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Cat. No.: B184605
CAS No.: 39503-52-1
M. Wt: 261.07 g/mol
InChI Key: WLCVGKZBHDBQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Benzoate (B1203000) Esters

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate belongs to the extensive family of halogenated benzoate esters. These are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms, and the carboxylic acid group is esterified. The presence of a halogen, such as bromine, significantly influences the electronic properties and reactivity of the aromatic ring, often enhancing the biological activity of the parent molecule. amazonaws.com

The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. amazonaws.comgoogle.com For instance, halogenated chalcones, which share a substituted benzene ring feature, have demonstrated notable cytotoxic activity against cancer cell lines. google.com The specific substitution pattern on the benzene ring, including the presence of hydroxyl and methoxy (B1213986) groups alongside the halogen, provides a rich platform for synthetic modification and the exploration of structure-activity relationships. nih.gov Benzoic acid and its derivatives are widely used as intermediates in the synthesis of more complex medicinal compounds. howeipharm.comgoogleapis.com

Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of functional groups makes this compound a valuable intermediate in multi-step synthetic pathways. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various other molecular fragments. The hydroxyl and methoxy groups can be selectively protected or deprotected, and the methyl ester can be hydrolyzed or converted to other functional groups, offering multiple avenues for molecular elaboration.

A notable example of the potential application of this structural motif is in the synthesis of Galantamine, a drug used for the treatment of Alzheimer's disease. A key intermediate in one of the synthetic routes for Galantamine is N-methyl-N-(2-[4-hydroxyphenyl]ethyl)-2-bromo-5-hydroxy-4-methoxy benzene carboxamide. google.com The precursor to this amide is 2-bromo-5-hydroxy-4-methoxybenzoic acid, which can be prepared from 2-bromo-5-hydroxy-4-methoxy benzaldehyde. google.com this compound is the methyl ester of this crucial benzoic acid precursor, highlighting its potential as a readily available and versatile starting material for the synthesis of Galantamine and other related bioactive compounds. The synthesis of such complex molecules often relies on the availability of well-defined, polysubstituted building blocks like the title compound. nih.gov

Overview of Current Research Landscape and Gaps

The current research landscape for polysubstituted benzoic acid derivatives is vast, with a significant focus on their application as building blocks for pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The utility of phenolic and methoxy-substituted aromatic compounds is well-documented in drug discovery. acs.org However, research specifically focused on this compound itself is limited. Much of the available information comes from chemical supplier catalogs and patent literature, which underscores its role as a commercially available synthetic intermediate rather than a subject of extensive academic investigation for its own biological properties.

A significant gap exists in the exploration of the direct biological activities of this compound. While its role as a precursor is implied, there is a lack of published studies on its own potential pharmacological effects. Furthermore, while the synthesis of related compounds is documented, a systematic exploration of the synthetic utility of this specific isomer in creating diverse molecular libraries for drug screening is not yet apparent in the public domain. The development of novel synthetic methodologies that utilize this particular arrangement of functional groups could open up new avenues for the creation of innovative molecular architectures. Future research could focus on the derivatization of this compound to create novel compound libraries and the subsequent screening of these libraries for a range of biological activities, potentially uncovering new lead compounds for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO4 B184605 Methyl 5-bromo-2-hydroxy-4-methoxybenzoate CAS No. 39503-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCVGKZBHDBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359987
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-52-1
Record name Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39503-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Methyl 5 Bromo 2 Hydroxy 4 Methoxybenzoate

Established Synthetic Pathways for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

The synthesis of this compound can be achieved through several strategic approaches, primarily involving esterification, bromination, and functional group manipulations.

Esterification Approaches

Esterification is a fundamental process for producing methyl esters from carboxylic acids. iajpr.com In the context of synthesizing substituted benzoates, this typically involves the reaction of a corresponding benzoic acid with an alcohol in the presence of an acid catalyst. iajpr.com For instance, the esterification of hydroxybenzoic acids can be carried out by reacting the acid with a halogenated derivative of a hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine. google.com A common challenge in the esterification of hydroxybenzoic acids is the potential for competing O-alkylation of the hydroxy group. google.com

One specific method for synthesizing a related compound, Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate, involves treating 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid with thionyl chloride in methanol (B129727). The reaction is conducted under an inert atmosphere and involves heating, followed by purification using silica (B1680970) gel column chromatography. This illustrates a classic example of esterification where the carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with methanol to form the methyl ester.

Bromination Strategies

Bromination is a key step in introducing a bromine atom onto the aromatic ring. The directing effects of existing substituents on the benzene (B151609) ring play a crucial role in determining the position of bromination. For example, in the synthesis of 2-bromo-5-hydroxybenzaldehyde (B121625) from m-hydroxybenzaldehyde, bromine is added to a solution of the starting material in dichloromethane. chemicalbook.com The reaction temperature is controlled to ensure regioselectivity and prevent over-bromination. chemicalbook.com

Similarly, the synthesis of 2-bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent using a brominating agent in the presence of an initiator, a cocatalyst, and sulfuric acid. google.com The methoxy (B1213986) group in methyl 4-methoxybenzoate (B1229959) directs the incoming bromine to the ortho position, yielding the 2-bromo derivative. Controlling the reaction conditions, such as temperature and the choice of solvent, is critical to achieve the desired product with high yield and purity. chemicalbook.com

Functional Group Interconversions and Manipulations

Functional group interconversions are essential for modifying molecules and creating new compounds. For example, the hydroxyl group in hydroxy-methoxybenzoate derivatives can be O-methylated. diva-portal.org In some synthetic routes, a hydroxyl group may be protected during one step and then deprotected later in the sequence. diva-portal.org

Another example of functional group manipulation is the reduction of a carbonyl group to a methylene (B1212753) group. This transformation can be achieved using reagents like tetramethyldisiloxane (TMDS) catalyzed by indium bromide.

Precursor Chemistry and Derivatization

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules.

Synthesis from 5-Bromo-2-hydroxy-4-methoxybenzoic Acid

The direct precursor to this compound is its corresponding carboxylic acid, 5-bromo-2-hydroxy-4-methoxybenzoic acid. The synthesis is typically achieved through esterification. A general method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. For instance, a similar compound, Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate, is synthesized by reacting 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid with thionyl chloride in methanol. This reaction proceeds by converting the carboxylic acid to an acid chloride, which is then esterified with methanol. The final product is purified by column chromatography.

Utilization as a Synthetic Intermediate for Novel Compounds

This compound is a versatile intermediate for synthesizing a variety of novel compounds. Its functional groups—the bromo, hydroxyl, and methoxy groups—offer multiple sites for further chemical modification. For instance, the bromine atom can act as a leaving group in nucleophilic substitution reactions.

This compound and its derivatives are used in the synthesis of biologically active molecules. For example, bromophenol derivatives have been synthesized and shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The synthesis of these derivatives often involves steps like alkylation and demethylation of precursor molecules. nih.gov

The general reactivity of related hydroxy-methoxybenzoate esters as intermediates has been noted in the synthesis of compounds with significant biological effects. diva-portal.org For example, they have been used in the development of anti-inflammatory agents. chemimpex.com

Below is a table summarizing the types of reactions and resulting compounds derived from bromo-hydroxy-methoxybenzoate intermediates.

Starting Intermediate TypeReaction TypeResulting Compound TypePotential Application
Bromo-hydroxy-methoxybenzoateAlkylationDiaryl methanesEnzyme inhibitors nih.gov
Bromo-hydroxy-methoxybenzoateDemethylationBromophenolsEnzyme inhibitors nih.gov
Hydroxy-methoxybenzoateO-methylationMethoxy-methoxybenzoateSynthetic intermediate diva-portal.org
Bromo-methoxy-benzaldehydeSemicarbazone formationSemicarbazonesSynthetic intermediate sigmaaldrich.com

Regioselective Functionalization and Reaction Optimization

The regioselective functionalization of this compound is dictated by the electronic properties and steric hindrance of its substituents. The aromatic ring possesses three distinct functional groups—a hydroxyl, a methoxy, and a bromine atom—that influence the reactivity of the benzene ring and provide handles for selective transformations.

Research into related substituted aromatic compounds provides a framework for understanding the potential regioselective reactions of this molecule. For instance, in the synthesis of substituted benzofuranones, the cyclization of related phenol (B47542) precursors bearing tethered esters is highly regioselective. oregonstate.edu The substitution pattern on the initial phenol dictates the final structure, suggesting that the positions on the this compound ring can be selectively targeted. oregonstate.edu

Reaction optimization for transformations involving this substrate would focus on controlling temperature, solvent, and catalyst to favor a specific reaction pathway. For example, in halogen-metal exchange reactions on substituted 1,2-dibromo arenes, the use of specific Grignard reagents like isopropylmagnesium chloride at low temperatures allows for high regioselectivity, preventing the formation of benzyne (B1209423) intermediates. organic-chemistry.org This methodology could be adapted to selectively replace the bromine atom in this compound.

The table below outlines potential regioselective functionalization strategies and the key optimization parameters based on studies of analogous compounds.

Reaction Type Target Site Potential Reagents Key Optimization Parameters Anticipated Product
Halogen-Metal ExchangeC5-Bri-PrMgCl, n-BuLiLow Temperature (-78 °C to 0 °C), Anhydrous Solvent (THF, Diethyl ether)5-lithiated or 5-magnesiated benzoate (B1203000) intermediate
Suzuki CouplingC5-BrArylboronic acid, Pd catalyst, BaseCatalyst choice (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane)5-Aryl-2-hydroxy-4-methoxybenzoate
Buchwald-Hartwig AminationC5-BrAmine, Pd catalyst, Ligand, BaseLigand selection (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, K₃PO₄)Methyl 5-amino-2-hydroxy-4-methoxybenzoate derivative
Electrophilic SubstitutionC6-HNitrating agent (HNO₃/H₂SO₄), Halogenating agent (NBS)Temperature, Acid concentrationMethyl 5-bromo-2-hydroxy-4-methoxy-6-nitrobenzoate or di-halogenated product

Mechanistic Investigations of Synthetic Reactions

The bromine atom on this compound is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are substituted with electron-withdrawing groups. wikipedia.org The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken during this step. libretexts.org The rate of this step is typically rate-determining. youtube.com The presence of electron-withdrawing groups, particularly those ortho and para to the leaving group, can stabilize this intermediate through resonance, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com In this compound, while the hydroxyl and methoxy groups are activating, the ester group has a deactivating, electron-withdrawing character that can help stabilize the negative charge.

The second step involves the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org In the context of SNAr reactions, fluoride (B91410) is often a better leaving group than bromide because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. youtube.com

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-hydroxy-4-methoxybenzoic acid. This transformation can be achieved under either acidic or basic conditions. psiberg.comlibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically carried out by heating the ester with water in the presence of a dilute strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). psiberg.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is followed by a series of proton transfers and the elimination of methanol to yield the carboxylic acid. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which then deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. masterorganicchemistry.com This irreversibility ensures that the reaction goes to completion. chemguide.co.uk An acidic workup is required to neutralize the resulting carboxylate salt and obtain the free carboxylic acid. masterorganicchemistry.com

The table below summarizes the conditions for the hydrolysis of the ester group.

Hydrolysis Type Reagents Key Conditions Initial Product Final Product (after workup)
Acid-CatalyzedH₂O, H₂SO₄ (dilute)Heating under reflux5-bromo-2-hydroxy-4-methoxybenzoic acid5-bromo-2-hydroxy-4-methoxybenzoic acid
Base-CatalyzedNaOH (aq) or KOH (aq)Heating under refluxSodium or Potassium 5-bromo-2-hydroxy-4-methoxybenzoate5-bromo-2-hydroxy-4-methoxybenzoic acid

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring of this compound direct the position of the incoming electrophile. The directing effects are a combination of resonance and inductive effects. organicchemistrytutor.comlibretexts.org

-OH (Hydroxyl) group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org

-OCH₃ (Methoxy) group: Similar to the hydroxyl group, the methoxy group is also a strongly activating, ortho, para-director through resonance. organicchemistrytutor.comyoutube.com

-Br (Bromo) group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because their lone pairs can participate in resonance stabilization of the intermediate carbocation (arenium ion). masterorganicchemistry.comlibretexts.org

-COOCH₃ (Methyl Ester) group: This is a moderately deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. libretexts.org

In this compound, the hydroxyl and methoxy groups are the most powerful activating groups and will therefore dominate the directing effects. The position ortho to the strongly activating hydroxyl group (C3) and the position ortho to the methoxy group and para to the hydroxyl group (C6) are the most likely sites for electrophilic attack. However, the C3 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the methoxy group and para to the hydroxyl group. The deactivating bromo and ester groups will have a lesser influence on the regioselectivity. For instance, the Friedel-Craft's bromination of 2-hydroxy-4-methoxybenzaldehyde, a similar structure, yields a mixture of isomers, indicating that multiple positions can be reactive. researchgate.net

Catalysis plays a crucial role in many of the synthetic transformations involving this compound, particularly in reactions that form new carbon-carbon or carbon-heteroatom bonds at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C5 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The Stille coupling, for example, utilizes a palladium catalyst, often with phosphine (B1218219) ligands, to couple the aryl bromide with an organotin reagent. acs.orglibretexts.org The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org The choice of ligand can influence the efficiency of the reaction, with bulky proazaphosphatrane ligands showing high activity for coupling aryl chlorides and bromides. acs.org These reactions are tolerant of various functional groups, making them suitable for complex molecules. nih.gov

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, often proceeding under mild conditions using visible light. nih.gov Heterogeneous carbon nitride materials have been used as catalysts in a variety of photoredox transformations. nih.gov For substrates like this compound, photoredox catalysis could potentially be employed in reactions such as enantioselective acylation, as has been demonstrated with α-bromobenzoates. acs.org

The table below details some catalytic transformations applicable to this compound.

Catalytic Reaction Catalyst System Reactant Bond Formed
Stille CouplingPd(PPh₃)₄ or other Pd(0) complexesOrganostannane (R-SnBu₃)C-C
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂, etc. with a baseBoronic acid (R-B(OH)₂)C-C
Heck CouplingPd catalyst with a baseAlkeneC-C
Buchwald-Hartwig AminationPd catalyst with a phosphine ligand and baseAmine (R₂NH)C-N

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 2 Hydroxy 4 Methoxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full analysis using various NMR methods would provide a definitive structural assignment for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, specific signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, the ester methyl group protons, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide crucial information for assigning these protons to their specific positions on the benzene (B151609) ring and functional groups.

Hypothetical ¹H NMR Data Table:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic HData not availableData not availableData not available1H
Aromatic HData not availableData not availableData not available1H
-OCH₃ (methoxy)Data not availableSingletN/A3H
-COOCH₃ (ester)Data not availableSingletN/A3H
-OH (hydroxyl)Data not availableSinglet (broad)N/A1H

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule, including those in the benzene ring, the carbonyl group of the ester, and the methyl groups of the ether and ester functionalities. The chemical shifts of the carbon atoms provide insight into their electronic environment.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentChemical Shift (δ, ppm)
C=O (carbonyl)Data not available
C-BrData not available
C-OHData not available
C-OCH₃Data not available
Quaternary Ar-CData not available
Quaternary Ar-CData not available
CH (Aromatic)Data not available
CH (Aromatic)Data not available
-OCH₃ (methoxy)Data not available
-COOCH₃ (ester)Data not available

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity of the quaternary carbons and the placement of the functional groups on the benzene ring.

Solvent Effects on NMR Spectra

The choice of solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as the hydroxyl (-OH) proton. In protic solvents, this signal can be broad or even exchange with solvent protons, making it difficult to observe. In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl proton signal is often sharper and observed at a downfield chemical shift, providing more definitive information.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence and number of carbon, hydrogen, bromine, and oxygen atoms. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, aiding in the confirmation of the compound's identity. Analysis of the fragmentation pattern would further corroborate the proposed structure by identifying the loss of characteristic fragments such as the methyl or methoxy groups.

Fragmentation Pathways and Structural Insights

While specific mass spectrometry data for this compound is not available, the fragmentation of the related compound, Methyl 5-bromo-2-hydroxybenzoate (B13816698), can be predicted based on the established principles of mass spectrometry for aromatic esters. The presence of bromine would be readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br) in the molecular ion and bromine-containing fragments.

Key fragmentation pathways would likely include:

Loss of the methoxy group (-•OCH3): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of the entire ester group (-•COOCH3): This would result in a brominated phenol (B47542) cation.

Decarbonylation: Following the loss of the methoxy group, the resulting acylium ion could lose carbon monoxide (CO).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups and understanding the bonding within a molecule. Although a specific spectrum for this compound is not presented, the analysis of its key functional groups can be inferred from general spectroscopic principles and data from similar compounds.

Identification of Key Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups. The expected vibrational modes and their approximate wavenumber ranges are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Phenolic Hydroxyl (O-H) Stretching3200-3600The exact position is highly sensitive to hydrogen bonding. A broad band typically indicates strong intermolecular or intramolecular hydrogen bonding.
Carbonyl (C=O) of Ester Stretching1680-1740Conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically lowers the frequency.
Aromatic Ring (C=C) Stretching1450-1600Multiple bands are expected in this region, characteristic of the benzene ring.
C-O Stretching (Ester & Ether) Stretching1200-1300 (Ester), 1000-1250 (Aryl Ether)Strong bands associated with the C-O bonds of the methyl ester and methoxy groups.
C-Br Stretching Stretching500-650A weaker band in the fingerprint region, indicative of the carbon-bromine bond.

Analysis of Hydrogen Bonding Networks

The presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl and methoxy groups (hydrogen bond acceptors) allows for the formation of intricate hydrogen bonding networks. In the solid state of the related compound, Methyl 5-bromo-2-hydroxybenzoate , molecules are linked by intermolecular O—H···O hydrogen bonds. nih.govuni.lu Specifically, the phenolic hydroxyl group of one molecule donates a proton to the carbonyl oxygen of an adjacent molecule. This interaction creates a chain of molecules, a motif described by the graph-set notation C(6). nih.govresearchgate.net

In this compound, similar intramolecular hydrogen bonding between the C2-hydroxyl and the ester's carbonyl oxygen is expected. Furthermore, the C4-methoxy group could participate in intermolecular hydrogen bonding, potentially leading to more complex three-dimensional networks in the solid state. These hydrogen bonds significantly influence the vibrational frequencies, particularly causing a red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from π→π* transitions within the substituted benzene ring. The presence of auxochromes like the hydroxyl (-OH), methoxy (-OCH3), and bromo (-Br) groups, along with the ester group (-COOCH3), would shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The specific positions and intensities of the absorption bands would depend on the solvent polarity and the electronic interactions between the substituents and the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis

While the crystal structure for this compound is not available, a detailed analysis of its close analog, Methyl 5-bromo-2-hydroxybenzoate , has been reported. nih.govresearchgate.net The key findings from this study are summarized below and provide a strong model for the expected solid-state structure of the target compound.

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals that the molecule is nearly planar. nih.govresearchgate.net The molecules pack in the crystal lattice to form chains through O—H···O hydrogen bonds. These chains are further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

The crystallographic data for Methyl 5-bromo-2-hydroxybenzoate is presented in the interactive table below.

Crystal Data and Structure Refinement for Methyl 5-bromo-2-hydroxybenzoate
ParameterValueReference
Chemical FormulaC₈H₇BrO₃ nih.gov
Formula Weight231.04 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
a (Å)3.9829 (8) nih.gov
b (Å)9.0950 (19) nih.gov
c (Å)12.122 (3) nih.gov
β (°)95.162 (9) nih.gov
Volume (ų)437.33 (17) nih.gov
Z2 nih.gov
Temperature (K)296 researchgate.net
RadiationMo Kα (λ = 0.71073 Å) researchgate.net
Hydrogen Bond Geometry (D—H···A)O1—H1···O2 nih.gov
D···A distance (Å)3.065 (10) nih.gov

The addition of a methoxy group at the 4-position in this compound would likely alter the crystal packing due to its steric bulk and its potential to act as a hydrogen bond acceptor. This could lead to a different space group and unit cell parameters.

Spectroscopic and Crystallographic Analysis of this compound Remains Undocumented in Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a notable absence of published research detailing the specific spectroscopic and crystallographic characterization of This compound . Despite the availability of this compound from various chemical suppliers, its three-dimensional structure in the solid state, which is foundational for understanding its physical and chemical properties, has not been elucidated and reported.

Consequently, critical data regarding the intermolecular interactions, such as hydrogen bonding and π-π stacking, as well as the specific conformational analysis of the molecule in its crystalline form, are not available. This information is crucial for a complete understanding of the compound's behavior and its potential applications in materials science and medicinal chemistry.

It is important to distinguish this compound from its close structural analog, Methyl 5-bromo-2-hydroxybenzoate . For the latter, detailed crystallographic studies have been conducted and are available in the public domain. These studies provide in-depth information on its crystal packing, hydrogen bonding patterns, and π-π stacking interactions. However, the addition of a methoxy group at the 4-position in This compound would significantly alter the electronic and steric properties of the molecule. These changes are expected to lead to a different crystalline arrangement and unique intermolecular interactions, which cannot be inferred from the data of its non-methoxylated counterpart.

Given the strict focus on This compound , and the lack of specific research findings for this particular molecule, a detailed article on its spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time. Further experimental research, specifically single-crystal X-ray diffraction, would be required to determine the precise structural parameters and intermolecular forces that govern its solid-state architecture.

Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2 Hydroxy 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies.

Geometry Optimization and Molecular Conformation

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing the most stable, low-energy conformation of a molecule. For aromatic compounds like Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, the planarity of the benzene (B151609) ring and the orientation of its substituents are of key interest.

Crystallographic studies of a related isomer, Methyl 5-bromo-2-hydroxybenzoate (B13816698), reveal that the molecule is nearly planar. nih.govresearchgate.net The root-mean-square deviation for the non-hydrogen atoms is a mere 0.055 Å, indicating a largely flat structure. nih.govresearchgate.net In this isomer, the methoxycarbonyl group is slightly twisted with respect to the benzene ring, with a dihedral angle of 8.06 (4)°. researchgate.net It is anticipated that this compound would also adopt a similarly planar conformation, with minor twisting of the ester and methoxy (B1213986) groups due to steric and electronic effects. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group is a critical factor in stabilizing a planar conformation.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Isomer (Methyl 5-bromo-2-hydroxybenzoate) This table is based on crystallographic data of a related isomer and serves as a predictive model for this compound.

Parameter Value (Å or °)
C-Br Bond Length ~1.90
C-O (hydroxyl) Bond Length ~1.35
C-O (methoxy) Bond Length ~1.37
C=O (carbonyl) Bond Length ~1.22
O-H···O Hydrogen Bond ~2.60

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

For analogous aromatic compounds, DFT calculations have shown that the HOMO is typically localized over the electron-rich aromatic ring and the hydroxyl substituent, while the LUMO is often distributed over the carbonyl group of the ester, which acts as an electron-accepting region. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule. In a related compound, 5-Bromo-2-Hydroxybenzaldehyde, the MEP map indicates that the most negative region (electron-rich) is located around the oxygen atom of the aldehyde group, making it susceptible to electrophilic attack. nih.gov Conversely, the regions around the hydrogen atoms, particularly the hydroxyl proton, are the most electropositive. nih.gov A similar charge distribution is expected for this compound, with the carbonyl oxygen and the hydroxyl oxygen being the primary sites of negative potential.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

In a computational study of 2-amino-5-bromobenzoic acid methyl ester, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to assign the vibrational modes observed in the FTIR and FT-Raman spectra. nih.gov Key vibrational frequencies for this compound would include the O-H stretching of the hydroxyl group, the C=O stretching of the ester, C-O stretching of the ether and ester groups, and various aromatic C-H and C-C stretching and bending modes. The presence of a strong intramolecular hydrogen bond would cause a significant redshift (lowering of frequency) and broadening of the O-H stretching band.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Based on typical ranges and data from similar compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (intramolecular H-bond) 3100-3300
Carbonyl (C=O) C=O Stretch 1650-1680
Methoxy (-OCH₃) C-H Stretch 2850-2960
Aromatic Ring C=C Stretch 1450-1600

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge-transfer events.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motion, offering insights into the conformational dynamics and interactions with the surrounding environment, such as a solvent.

Conformational Dynamics in Solution

While a molecule may have a single lowest-energy conformation in the gas phase, in solution, it can explore a range of conformations due to thermal energy and interactions with solvent molecules. MD simulations can track the fluctuations in dihedral angles and the stability of key structural features, like intramolecular hydrogen bonds, over time.

For this compound in a polar solvent, MD simulations would be expected to show that the intramolecular hydrogen bond remains largely intact, as it provides significant conformational stability. The simulations could also reveal the dynamics of the methyl rotations in the ester and methoxy groups and any transient interactions with solvent molecules. A study on 5-Bromo-2-Hydroxybenzaldehyde employed MD simulations to study the interactions between the molecule and proteins, highlighting the utility of this method in understanding biomolecular interactions. nih.gov

Solvent Effects on Molecular Behavior

The influence of the solvent environment on the molecular properties of this compound is a critical aspect of its computational analysis. The choice of solvent can significantly alter the electronic structure, reactivity, and spectroscopic characteristics of a molecule. Theoretical studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the bulk solvent effects.

For instance, in the theoretical analysis of a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, which is synthesized from 5-bromo-2-hydroxy-4-methoxybenzaldehyde, calculations were performed to understand its properties. dergipark.org.tr While the primary calculations for this derivative were conducted in the gas phase, the comparison with experimental data obtained from ethanol (B145695) solutions underscores the importance of considering solvent effects. dergipark.org.tr The solvent can influence the equilibrium between different tautomeric forms, such as the enol-imine and keto-amine forms, by stabilizing one over the other through specific and non-specific interactions.

Intermolecular Interaction Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nih.govchemrxiv.org This method is based on the electron density (ρ) and its first derivative, providing a graphical representation of weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This allows for the differentiation between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. researchgate.net

In the context of this compound and related structures, RDG analysis can reveal key interactions that govern their crystal packing and molecular recognition properties. For example, in the solid state, molecules are linked by O—H⋯O hydrogen bonds. researchgate.net RDG analysis would visually represent these hydrogen bonds as regions of low RDG at negative sign(λ₂)ρ values. Furthermore, very weak aromatic π–π stacking interactions have been observed in the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, with centroid-centroid distances of approximately 3.98 Å. researchgate.netnih.gov RDG plots would depict these as broad, greenish surfaces, indicative of van der Waals interactions.

The color-coding of the RDG isosurfaces provides a qualitative understanding of the interaction strength: blue typically indicates strong attractive interactions like hydrogen bonds, green represents weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net This visual approach is invaluable for understanding the complex balance of forces that determine the supramolecular architecture of crystalline solids.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. arxiv.orgresearchgate.net This partitioning allows for the quantitative analysis of atomic and bond properties, including the nature and strength of intermolecular interactions. arxiv.org QTAIM analysis is based on the topology of the electron density, identifying critical points where the gradient of the density is zero.

For this compound, QTAIM can be used to characterize the O—H⋯O hydrogen bonds and the C—H⋯O interactions that contribute to its crystal structure. The presence of a bond path between two atoms in the electron density topology is a necessary condition for the existence of a chemical bond, including hydrogen bonds. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the interaction.

Electron Density at the BCP (ρ(r)) : Higher values indicate stronger interactions.

Laplacian of the Electron Density (∇²ρ(r)) : A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions, while a negative value signifies shared-shell (covalent) interactions.

Through QTAIM, the energetic properties of these interactions can also be estimated, providing a deeper understanding of the forces governing the molecular assembly. The integration of QTAIM with machine learning has also been explored to predict molecular and reaction properties with improved accuracy. rsc.orgchemrxiv.orgresearchgate.net

Non-Covalent Interaction (NCI) analysis is a visualization technique that complements RDG analysis. nih.gov It is particularly useful for identifying and characterizing weak interactions in real space. nih.gov The NCI index is derived from the electron density and its derivatives and is plotted as isosurfaces, which are color-coded to indicate the nature and strength of the interactions. nih.gov

For this compound, NCI analysis would provide a detailed 3D map of the non-covalent interactions that stabilize its structure. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group would be clearly visible as a strong, attractive interaction. In the crystal lattice, the intermolecular O—H⋯O hydrogen bonds that link molecules into chains would also be prominent features in the NCI plot. researchgate.netnih.gov

Reactivity Studies and Mechanistic Prediction through Computational Models

Fukui function analysis is a key component of conceptual Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. nih.gov It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

For a molecule like this compound, Fukui functions can pinpoint the most reactive atoms. The analysis involves calculating the electron density for the neutral molecule (N), as well as for its cationic (N-1) and anionic (N+1) states.

f+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack). It is calculated from the electron densities of the neutral and anionic species.

f-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack). It is calculated from the electron densities of the neutral and cationic species.

f0(r) : Indicates the propensity of a site to radical attack.

In a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, Fukui function analysis was used to determine the regions of electrophilic and nucleophilic attack. dergipark.org.tr For this compound, one would expect the oxygen atoms of the hydroxyl and methoxy groups, as well as the carbonyl oxygen, to be potential sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing bromo and ester groups, could be susceptible to nucleophilic attack. This analysis provides valuable insights for predicting the outcomes of chemical reactions involving this compound.

Predicting Reaction Pathways and Intermediates

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, predicting the formation of intermediates, and understanding the energetic landscapes of chemical transformations. While specific theoretical studies detailing the reaction pathways for the synthesis of this compound are not extensively available in the current body of scientific literature, plausible synthetic routes and their associated intermediates can be predicted based on well-established organic chemistry principles and computational studies of analogous systems.

The synthesis of this compound likely involves a multi-step process, commencing from a readily available substituted phenol (B47542). A hypothetical, yet chemically sound, reaction pathway could involve the following key transformations:

Carboxylation of a substituted phenol: This step can be envisioned to proceed via a Kolbe-Schmitt-type reaction, where a phenoxide is carboxylated with carbon dioxide.

Electrophilic Aromatic Bromination: The introduction of a bromine atom onto the aromatic ring.

Esterification: The conversion of the resulting carboxylic acid to its methyl ester.

Hypothetical Reaction Pathway and Theoretical Intermediates:

A plausible synthetic route could start from 4-methoxyphenol. The reaction would proceed as follows:

Step 1: Carboxylation via a Kolbe-Schmitt-like Reaction

The initial step would involve the formation of a sodium or potassium salt of 4-methoxyphenol, which then reacts with carbon dioxide under pressure. Theoretical studies on the Kolbe-Schmitt reaction using Density Functional Theory (DFT) have shown that the reaction proceeds through the formation of a phenoxide-CO2 complex, followed by an electrophilic attack of the carbon dioxide on the aromatic ring. jergym.czresearchgate.netresearchgate.net The ortho-position to the hydroxyl group is generally favored, leading to the formation of 2-hydroxy-4-methoxybenzoic acid.

The key intermediates in this step would be:

4-methoxyphenoxide: The reactive nucleophile.

Phenoxide-CO2 complex: A transient species where the carbon dioxide is coordinated to the phenoxide.

Sigma complex (Wheland intermediate): Formed during the electrophilic attack of CO2 on the aromatic ring.

Step 2: Electrophilic Bromination

The subsequent step would be the bromination of 2-hydroxy-4-methoxybenzoic acid. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position of bromination will be influenced by the steric hindrance and the electronic effects of the existing substituents. The most likely position for bromination would be at the 5-position, which is para to the hydroxyl group and ortho to the methoxy group, and is sterically accessible. This electrophilic aromatic substitution would proceed via the formation of a bromonium ion and a subsequent sigma complex.

Key intermediates in this step include:

Bromonium ion (Br+): The electrophile, typically generated from Br2 with a Lewis acid catalyst.

Sigma complex (Wheland intermediate): A resonance-stabilized carbocation intermediate.

Step 3: Fischer-Speier Esterification

The final step is the esterification of 5-bromo-2-hydroxy-4-methoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer-Speier esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack by methanol.

The primary intermediates in this esterification process are:

Protonated carboxylic acid: Increases the electrophilicity of the carbonyl carbon.

Tetrahedral intermediate: Formed after the nucleophilic attack of methanol.

Predicted Energetics of the Reaction Pathway

While precise energy values require specific computational modeling for this exact system, a qualitative reaction coordinate diagram can be proposed based on analogous reactions. The carboxylation and bromination steps are typically exothermic, while the esterification is a reversible process with a relatively small enthalpy change.

Below are interactive data tables with hypothetical relative energy values for the key steps, illustrating the expected energetic landscape.

Table 1: Hypothetical Relative Energies for the Carboxylation Step

SpeciesHypothetical Relative Energy (kcal/mol)
4-methoxyphenoxide + CO20
Phenoxide-CO2 complex-5
Transition State 1+15
Sigma Complex+8
Transition State 2+12
2-hydroxy-4-methoxybenzoate-20

Table 2: Hypothetical Relative Energies for the Bromination Step

SpeciesHypothetical Relative Energy (kcal/mol)
2-hydroxy-4-methoxybenzoic acid + Br20
Transition State 1 (Sigma complex formation)+18
Sigma Complex (Wheland intermediate)+10
Transition State 2 (Proton loss)+5
5-bromo-2-hydroxy-4-methoxybenzoic acid-15

Table 3: Hypothetical Relative Energies for the Esterification Step

SpeciesHypothetical Relative Energy (kcal/mol)
5-bromo-2-hydroxy-4-methoxybenzoic acid + Methanol0
Protonated Carboxylic Acid+5
Transition State 1 (Methanol attack)+20
Tetrahedral Intermediate+12
Transition State 2 (Water elimination)+18
This compound-2

It is important to emphasize that the values presented in these tables are illustrative and intended to provide a qualitative understanding of the potential reaction pathway. Accurate quantitative data would necessitate dedicated DFT calculations for each species and transition state involved in the synthesis of this compound. Such studies would provide valuable insights into the reaction kinetics and thermodynamics, and could aid in optimizing the reaction conditions for its synthesis.

Biological Activity and Structure Activity Relationship Sar Studies

Investigations into Pharmacological Relevance

Research into the pharmacological activities of brominated hydroxybenzoates and their analogues has unveiled potential applications in treating a range of conditions, from inflammatory diseases to cancer. The specific placement of bromo, hydroxyl, and methoxy (B1213986) groups on the phenyl ring plays a crucial role in their biological efficacy.

While direct studies on Methyl 5-bromo-2-hydroxy-4-methoxybenzoate as a precursor for anti-inflammatory agents are not extensively documented, research on closely related compounds highlights the potential of this chemical motif. A notable example is Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , a compound derived from marine organisms. A recent study demonstrated that MBD exhibits significant anti-inflammatory activity in a zebrafish model of inflammatory bowel disease (IBD). nih.govmdpi.com The study found that MBD could inhibit inflammatory responses induced by various stimuli, including CuSO4, tail amputation, and lipopolysaccharide (LPS). nih.govmdpi.com Furthermore, in the IBD model, MBD was observed to inhibit the migration of immune cells to the intestine, preserve the integrity of the gut mucosal barrier, and improve intestinal peristalsis. nih.govmdpi.com

Another related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA) , has also been shown to possess anti-inflammatory properties, attenuating carbon tetrachloride-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms.

These findings suggest that the brominated hydroxybenzoate scaffold is a promising starting point for the development of new anti-inflammatory drugs.

The development of new antimalarial drugs is a global health priority due to the emergence of drug-resistant strains of Plasmodium. While direct evidence for the antimalarial activity of this compound is not available in the reviewed literature, the broader class of polyphenolic compounds has been investigated for this purpose. Inspired by the antiplasmodial effects of ellagic acid, researchers have synthesized and evaluated a series of polyhydroxybenzoic acid dimers. uliege.be These studies aim to identify new scaffolds that can overcome the limitations of existing therapies.

Additionally, research into methoxybenzenesulfonate-modified biopolymers and nanoparticles has shown promise in tackling severe malaria by inhibiting parasite reinvasion and sequestration of infected red blood cells. nih.gov This indicates that the methoxybenzene moiety, present in this compound, could be a valuable component in the design of novel antimalarial agents. However, further specific studies on the brominated hydroxybenzoate structure are required to ascertain its potential in this area.

The antiproliferative and anticancer potential of various brominated and hydroxylated benzoic acid derivatives has been a subject of investigation. For instance, a study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone , a compound sharing the bromo and methoxy-substituted phenyl ring, demonstrated moderate cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 42.19 µg/mL. researchgate.net

Furthermore, research on 2-hydroxy-4-methoxy benzoic acid (HMBA) , a derivative of Hemidesmus indicus, has shown that it can attenuate DNA damage and induce autophagy in SK-MEL-28 melanoma cells. phcog.com The study reported that HMBA's cytotoxic effect was dose-dependent and that it induced apoptosis. phcog.com

A series of synthesized methylated and acetylated derivatives of natural bromophenols have also been evaluated for their anticancer activities. mdpi.com While not the specific compound of focus, this research underscores the interest in bromophenol derivatives as potential candidates for drug development in oncology. mdpi.com

These studies, although not directly on this compound, suggest that the structural elements of this compound are relevant to the design of new anticancer agents.

The inhibitory effect of brominated hydroxybenzoates on specific enzymes is a key aspect of their pharmacological activity. The study on Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) in a zebrafish model of IBD revealed its ability to down-regulate the mRNA expression of several pro-inflammatory enzymes and cytokines. nih.govmdpi.com These include tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators in the inflammatory cascade. nih.govmdpi.com

While these findings are related to the broader inflammatory pathway rather than specific enzyme kinetics, they point towards the potential of this class of compounds to modulate the activity of enzymes involved in disease processes.

Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Recent studies have begun to elucidate the molecular targets of brominated hydroxybenzoates and their analogs. For Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , network pharmacology analysis, molecular docking, and transcriptomics have identified the Toll-like receptor (TLR) and NF-κB signaling pathways as key molecular targets in its anti-inflammatory action. nih.govmdpi.com The study showed that MBD could inhibit the mRNA expression of crucial signaling molecules within these pathways, including MyD88, TRAF1, TRAF6, IKKβ, NF-κB, and STAT3. nih.govmdpi.com

In the context of anticancer activity, research on 2-hydroxy-4-methoxy benzoic acid (HMBA) has implicated the p-ERK pathway in its mechanism of action in melanoma cells. phcog.com The study demonstrated that HMBA treatment led to an increase in the phosphorylation of ERK, p38, and JNK, which in turn mediated the induction of apoptosis and autophagy. phcog.com

These mechanistic insights, although derived from structurally related compounds, provide a valuable framework for understanding the potential biological interactions of this compound and for guiding future research.

Receptor Binding and Modulation

While direct receptor binding studies on this compound are not extensively documented, research on closely related molecules suggests potential interactions with significant biological targets. For instance, a compound with a very similar core structure, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to inhibit the activity of the Matrix Metalloproteinase-9 (MMP-9) enzyme. nih.gov Furthermore, studies on N-phenylbenzenesulphonamides containing a bromo- and methoxy-substituted phenyl ring, analogous to the subject compound, have identified tubulin as a primary molecular target. semanticscholar.org These related compounds were found to inhibit the polymerization of microtubular proteins, suggesting a potential binding interaction at the colchicine (B1669291) site of tubulin. semanticscholar.org

Investigations into Cellular Pathways

Investigations into the cellular effects of compounds structurally related to this compound have elucidated their influence on critical signaling pathways. The ethanone (B97240) analog, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, was found to suppress the expression of MMP-9 in human fibrosarcoma cells by regulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov In a different study, brominated dimethoxyaniline derivatives demonstrated potent cytotoxic effects, causing severe disruption of the microtubule network in cells. semanticscholar.org This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic cell death and inducing autophagy. semanticscholar.org Such findings highlight the potential of this chemical scaffold to modulate pathways central to cell proliferation, migration, and survival.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the arrangement of the substituents on the aromatic ring. The positions of the bromine atom, hydroxyl group, and methoxy group are critical determinants of the molecule's interaction with biological targets.

Influence of Substituent Positions on Activity

The location of substituents on the benzene (B151609) ring plays a pivotal role in modulating biological activity. Studies on various aromatic compounds show that positional changes can dramatically alter efficacy. For example, in a series of methoxy-substituted cyclic seleninates designed to mimic glutathione (B108866) peroxidase, substitution at the para position enhanced activity, whereas ortho substitution led to a significant decrease in activity. nih.gov Similarly, for synthetic brassinosteroid analogs featuring a substituted benzoate (B1203000) group, compounds with a para-methoxy substituent were among the most active. nih.gov In contrast, analogs with a bromine atom at the para position exhibited lower activity. nih.gov In another series of cytotoxic sulphonamides, the introduction of a bromine atom at the 4-position of a 2,5-dimethoxyaniline (B66101) ring was found to produce particularly potent compounds. semanticscholar.orgnih.gov

Compound SeriesSubstituent PositionEffect on Biological ActivityReference
Cyclic Seleninatespara-MethoxyEnhanced nih.gov
Cyclic Seleninatesortho-MethoxyDecreased nih.gov
Brassinosteroid Analogspara-MethoxyHigh Activity nih.gov
Brassinosteroid Analogspara-BromoLow Activity nih.gov
Sulphonamides4-Bromo (on 2,5-dimethoxyaniline)Potent Cytotoxicity semanticscholar.orgnih.gov

Impact of Bromine Atom on Electronic Properties and Activity

The inclusion of a bromine atom significantly alters the electronic properties of the aromatic ring, which in turn affects biological activity. Research has shown that bromination can significantly reduce the energy gap between the valence and conduction levels of a molecule. rsc.org This modification may facilitate electron transfer processes and increase the probability of reactions that can lead to cytotoxic effects, such as DNA damage. rsc.org While the presence of a bromine atom can enhance potency, as seen in some cytotoxic sulphonamides, it can also lead to lower activity in other contexts, such as the case of certain brassinosteroid analogs where it was less effective than a methoxy group. nih.govnih.gov This highlights that the impact of the bromine atom is context-dependent, relying on the specific interactions within the target's binding pocket.

Molecular Docking Studies with Biological Targets

To better understand the interactions between this chemical scaffold and its potential biological targets, molecular docking studies have been employed. These computational simulations provide a model of how the ligand fits into the active site of a protein.

For the closely related compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, molecular docking analysis was used to investigate its binding to MMP-9, corroborating its inhibitory activity. nih.gov In a separate line of research, docking studies were conducted on cytotoxic N-(methoxyphenyl)-benzenesulphonamides, which share the substituted aromatic ring feature. semanticscholar.org These studies suggested that the compounds bind to the colchicine site of tubulin. semanticscholar.org The models indicated that the specific substitution pattern on the aniline (B41778) ring, including bromo and methoxy groups, was crucial for this interaction, distinguishing its binding mode from other known colchicine-site inhibitors. semanticscholar.org Such computational analyses are invaluable for rationalizing observed biological activities and guiding the design of new, more potent analogs.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research should pivot towards developing more efficient, cost-effective, and environmentally benign synthetic strategies. This could include:

Catalytic C-H Activation: Directing group-assisted C-H activation and subsequent bromination or methoxylation on a simpler benzoate (B1203000) precursor could significantly shorten the synthetic sequence.

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.

Enzymatic Synthesis: Exploring biocatalytic methods, potentially using engineered enzymes, could offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Synthetic Strategy Starting Material (Example) Key Reagents/Process Potential Advantage
Classical Esterification 5-bromo-2-hydroxy-4-methoxybenzoic acidThionyl chloride, Methanol (B129727)Well-established, reliable for small scale
Williamson Ether Synthesis-like nih.govMethyl 5-bromo-2-hydroxybenzoate (B13816698)Sodium Hydride, Methyl IodideSpecific for methylation
Diazotization/Hydrolysis google.comSubstituted 2-amino-5-bromopyridineNaNO₂, H₂SO₄, HydrolysisAccess from amino precursors
Future: C-H Activation Methyl 2-hydroxy-4-methoxybenzoatePalladium or Rhodium catalyst, Brominating agentStep economy, reduced waste
Future: Flow Chemistry Precursor streamsMicroreactor systemEnhanced control, safety, scalability

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of precisely substituted molecules like Methyl 5-bromo-2-hydroxy-4-methoxybenzoate requires careful monitoring to optimize yields and minimize impurities. Traditional offline analysis by chromatography or NMR spectroscopy is time-consuming. Future research should focus on implementing advanced spectroscopic probes for real-time, in-situ reaction monitoring.

The development of chromogenic or fluorescent probes, designed to react specifically with starting materials, intermediates, or the final product, could provide instantaneous visual or spectrophotometric feedback on the reaction's progress. rsc.org Techniques such as Process Analytical Technology (PAT), incorporating in-situ Infrared (IR) or Raman spectroscopy, could continuously track the concentration of key species, allowing for precise control over reaction parameters like temperature and reagent addition. This would not only enhance efficiency but also provide a deeper mechanistic understanding of the synthetic transformation. rsc.org

Integration of Machine Learning in Compound Design and Prediction of Activity

Machine learning (ML) is revolutionizing chemical and materials research. nih.gov For this compound, ML can be a powerful tool for future development. Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, can be developed to predict the biological activities of novel analogs. nih.gov By training algorithms on a dataset of similar brominated phenolic compounds, it may be possible to predict activities such as antibacterial efficacy or enzyme inhibition with high accuracy. nih.gov

Furthermore, generative ML models can be employed for de novo design. These models can learn the underlying chemical patterns from existing active molecules to propose entirely new structures based on the this compound scaffold, optimized for a specific target or property. google.com This approach can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest probability of success. researchgate.net

Machine Learning Application Methodology Objective Potential Outcome
Property PredictionQuantitative Structure-Property Relationship (QSPR) researchgate.netPredict physicochemical properties (e.g., solubility, melting point).Faster screening of virtual compounds.
Activity PredictionSupport Vector Machines (SVC), k-Nearest Neighbor (k-NN) nih.govPredict biological activity (e.g., antibacterial).Prioritization of synthetic targets.
Novel Compound GenerationRecurrent Neural Networks (RNN), Generative Adversarial Networks (GANs)Design new molecules with desired properties.Discovery of novel leads with enhanced activity.
Reaction OptimizationBayesian OptimizationOptimize reaction conditions (yield, selectivity).More efficient and robust synthetic routes.

Elucidation of Comprehensive Biological Mechanisms and Pathways

The biological activity of brominated compounds is a subject of significant interest and concern. Many brominated flame retardants are known to be persistent in the environment and can act as endocrine disruptors or exhibit neurotoxic effects. researchgate.netmdpi.comeuropa.eu The presence of both a bromine atom and a phenolic hydroxyl group in this compound suggests it could interact with biological systems.

Future research must focus on a comprehensive elucidation of its biological mechanisms. This includes:

Target Identification: Screening the compound against panels of enzymes and receptors to identify specific molecular targets. Hydroxybenzoate derivatives are known to interact with enzymes like p-Hydroxybenzoate hydroxylase. nih.gov

Pathway Analysis: Utilizing transcriptomics and proteomics to understand how the compound affects cellular pathways, such as apoptosis, which is implicated in the toxicity of some brominated compounds. researchgate.net

Comparative Toxicology: Assessing its biological profile against related, well-studied brominated phenols and non-brominated analogs to understand the specific contribution of the bromine atom to its activity.

Exploration of New Applications in Specialized Chemical Fields

The potential applications of this compound are not limited to biology and medicine. Its unique structure makes it an attractive building block for specialized chemical fields.

Materials Science: The compound could serve as a monomer or an additive in the synthesis of specialty polymers. The bromine atom could impart flame-retardant properties, while the phenolic group could offer antioxidant capabilities or a site for cross-linking.

Agrochemicals: Many commercial pesticides and herbicides are halogenated aromatic compounds. The structure of this compound could serve as a scaffold for developing new agrochemicals with potentially novel modes of action.

Photoprotective Agents: Substituted benzoates and related structures have been investigated for their ability to absorb UVA/UVB radiation. nih.gov Future work could explore the utility of this compound and its derivatives in cosmetic formulations as a photostable solar filter. nih.gov

Q & A

Basic Questions

Q. What synthetic strategies are recommended for introducing a bromine atom at the 5-position of methyl 2-hydroxy-4-methoxybenzoate?

  • Method : Electrophilic aromatic bromination using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions. The directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups must be considered, as the -OH group (strongly activating, ortho/para-directing) and -OCH₃ (activating, para-directing) compete. Alternatively, directed ortho-metalation (DoM) strategies using lithium bases followed by quenching with Br₂ or electrophilic bromine sources may offer regioselective control .

Q. Which analytical techniques are critical for confirming the structure and purity of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate?

  • Method :

  • 1H/13C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near electronegative groups) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement (e.g., handling disorder in methoxy or bromo groups) .
  • HPLC-MS : Monitor purity and detect trace byproducts during optimization .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Method :

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via melting point analysis and TLC .

Advanced Questions

Q. How can density-functional theory (DFT) calculations guide the understanding of regioselectivity in bromination reactions of this compound?

  • Method : Use hybrid functionals (e.g., B3LYP ) to model electron density distributions and predict reactive sites. Compare Fukui indices for electrophilic attack at C-5 versus other positions. Validate computational predictions against experimental yields from bromination trials under varying conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address discrepancies between predicted and observed reaction yields in nucleophilic substitution reactions involving the bromo group?

  • Method :

  • Mechanistic analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify competing pathways (e.g., elimination vs. substitution).
  • Byproduct identification : Employ LC-MS/MS to characterize unexpected products (e.g., dehalogenated species or dimerization artifacts) .
  • Solvent/catalyst screening : Test polar aprotic solvents (DMF, DMSO) and transition-metal catalysts (e.g., CuI for Ullmann couplings) to improve efficiency .

Q. What crystallographic challenges arise when refining the structure of this compound, and how are they resolved?

  • Method :

  • Disorder management : Apply SHELXL's restraints (e.g., SIMU, DELU) to model disordered methoxy or bromo substituents.
  • Hydrogen bonding : Use SHELXH to refine O-H···O interactions, ensuring accurate hydrogen placement. Cross-validate with IR data (O-H stretching frequencies) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo substituent in biological assays?

  • Method :

  • Analog synthesis : Prepare derivatives with Cl, I, or H at C-5. Compare bioactivity profiles (e.g., enzyme inhibition IC50 values).
  • Molecular docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Correlate binding energies with experimental IC50 data .

Q. What strategies mitigate competing side reactions during palladium-catalyzed cross-couplings of the bromo group in this compound?

  • Method :

  • Ligand optimization : Screen bidentate ligands (e.g., XPhos, SPhos) to suppress β-hydride elimination.
  • Protecting groups : Temporarily protect the phenolic -OH group (e.g., as a silyl ether) to prevent catalyst poisoning. Validate via in situ FTIR monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.